N,N-Dimethylarginine

描述

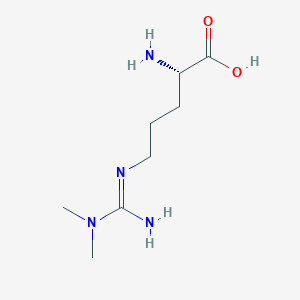

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMGEXADBMOMJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017725 | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30315-93-6 | |

| Record name | Asymmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Asymmetric Dimethylarginine: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Asymmetric dimethylarginine (ADMA) has emerged from relative obscurity to become a molecule of significant interest in cardiovascular medicine and drug development. This endogenous inhibitor of nitric oxide synthase (NOS) plays a crucial role in vascular homeostasis, and its dysregulation is implicated in a range of pathologies. This technical guide provides a comprehensive history of the discovery of ADMA, detailing the key experiments and methodologies that have shaped our understanding of this important molecule.

The Early Years: The Dawn of Protein Methylation

The story of ADMA begins not with its discovery, but with the broader field of protein methylation. Research into the post-translational modification of proteins by the addition of methyl groups began in the 1960s. By the early 1980s, it was established that amino acids such as lysine, arginine, and histidine could be methylated by specific methyltransferase enzymes.[1] However, the biological significance of these modifications remained largely enigmatic for many years.

1970: The First Glimpse of Dimethylarginines

In a landmark 1970 study published in the Journal of Biological Chemistry, Japanese researchers Yasuo Kakimoto and S. Akazawa reported the first isolation and identification of N,N-dimethylarginine (asymmetric dimethylarginine, ADMA) and N,N'-dimethylarginine (symmetric dimethylarginine, SDMA) from human urine.[2][3][4] This discovery marked the first time these methylated arginine derivatives were identified in a biological system.

Experimental Protocol: Isolation and Identification of Dimethylarginines (Kakimoto and Akazawa, 1970)

The protocol employed by Kakimoto and Akazawa was a meticulous multi-step process reliant on the analytical techniques of the time:

-

Sample Collection and Preparation: A large volume of human urine was collected from healthy subjects. The urine was then subjected to a preliminary purification step to isolate the aliphatic basic amino acid fraction.

-

Ion Exchange Chromatography: The amino acid fraction was then subjected to several rounds of ion exchange chromatography. This technique separates molecules based on their net charge, allowing for the isolation of different amino acid derivatives.

-

Crystallization: Through repeated chromatographic separations, the researchers were able to isolate crystalline forms of two novel substances.

-

Structural Elucidation: The structures of these isolated compounds were determined using a combination of techniques:

-

Degradation Product Analysis: The compounds were chemically degraded, and the resulting products were analyzed to infer the original structure.

-

Elemental Analysis: The elemental composition of the molecules was determined.

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods provided detailed information about the chemical structure and bonding within the molecules.

-

-

Confirmation by Synthesis: To definitively confirm the structures, the researchers chemically synthesized NG,NG-dimethylarginine and NG,N'G-dimethylarginine. The properties of the synthesized compounds, including their chromatographic behavior and spectroscopic signatures, were then compared to those of the isolated substances, showing a perfect match.[4]

The workflow for this pioneering experiment can be visualized as follows:

1992: The Paradigm Shift - ADMA as an Endogenous NOS Inhibitor

For over two decades following its initial discovery, the biological role of ADMA remained unknown. This changed dramatically in 1992 with a seminal publication in The Lancet by Patrick Vallance and his colleagues. Their research identified ADMA as a naturally occurring, endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). This discovery was a watershed moment, linking ADMA to the regulation of vascular tone and, by extension, to cardiovascular health.

The Vallance group demonstrated that ADMA was present in human plasma and urine and, crucially, that its circulating concentrations were significantly elevated in patients with end-stage renal failure. They proposed that the accumulation of ADMA in these patients could lead to impaired NO synthesis, contributing to the hypertension and immune dysfunction associated with the disease.

Experimental Protocol: Demonstrating NOS Inhibition by ADMA (Vallance et al., 1992)

The 1992 study likely involved a combination of in-vitro and in-vivo experiments, drawing on methodologies the group had previously established for studying NOS inhibitors:

-

In-Vitro Studies:

-

Measurement of NOS Activity: The researchers would have incubated purified or cellularly derived NOS with its substrate, L-arginine, and measured the production of NO or its co-product, L-citrulline.

-

Inhibition Assays: Increasing concentrations of ADMA would have been added to these reactions to determine its effect on NOS activity. This would have allowed for the calculation of key inhibitory constants such as the IC50.

-

-

In-Vivo Studies (based on their 1989 L-NMMA study):

-

Human Volunteer Studies: Healthy volunteers would have been recruited for the study.

-

Intra-arterial Infusion: A catheter would have been inserted into the brachial artery of one arm for the localized infusion of substances.

-

Forearm Blood Flow Measurement: Forearm blood flow would have been measured using a technique like venous occlusion plethysmography.

-

Experimental Procedure:

-

A baseline forearm blood flow measurement would be taken.

-

ADMA would be infused at increasing doses, and forearm blood flow would be measured at each dose. A reduction in blood flow would indicate vasoconstriction, consistent with NOS inhibition.

-

The effects of ADMA would be compared to those of a known NOS inhibitor (like L-NMMA) and a placebo.

-

To confirm that the vasoconstriction was due to NOS inhibition, L-arginine (the substrate for NOS) could be co-infused to see if it could reverse the effects of ADMA.

-

-

The ADMA-NO Signaling Pathway

The discovery of ADMA's inhibitory effect on NOS established a new paradigm in our understanding of NO signaling. The core of this pathway is the competitive inhibition of NOS by ADMA, which competes with the enzyme's natural substrate, L-arginine.

Quantitative Data from Early Discoveries

While the early papers did not provide extensive quantitative data in the way modern studies do, they laid the groundwork for future quantitative analysis.

| Parameter | Reported Value/Finding | Significance | Reference |

| ADMA in Human Urine | > 10 mg excreted per 24 hours | Established a baseline for urinary excretion in healthy individuals. | |

| Plasma ADMA in Healthy Subjects | Typically 0.3 - 0.8 µM | Provided a reference range for circulating ADMA levels. | |

| Plasma ADMA in End-Stage Renal Disease | Significantly elevated compared to healthy controls | First link between a disease state and elevated ADMA levels. | |

| In-vivo effect of NOS inhibition | ~50% reduction in basal forearm blood flow with L-NMMA | Demonstrated the critical role of basal NO production in maintaining vascular tone. |

Conclusion

The discovery of asymmetric dimethylarginine is a story of two pivotal moments: its initial isolation and identification in 1970, and the elucidation of its profound biological role as an endogenous NOS inhibitor in 1992. The meticulous work of Kakimoto and Akazawa provided the chemical foundation, while the insightful experiments of Vallance and his colleagues unlocked the physiological significance of ADMA. This historical journey has paved the way for a vibrant field of research, with ADMA now recognized as a key player in cardiovascular health and a promising target for therapeutic intervention. The detailed experimental protocols and foundational data from these early discoveries continue to inform and inspire researchers and drug development professionals today.

References

- 1. [PDF] Quantification of ADMA: analytical approaches | Semantic Scholar [semanticscholar.org]

- 2. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach [mdpi.com]

- 3. Asymmetric dimethylarginine and symmetric dimethylarginine: axis of evil or useful alliance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of N-G,N-G- and N-G,N'-G-dimethyl-arginine, N-epsilon-mono-, di-, and trimethyllysine, and glucosylgalactosyl- and galactosyl-delta-hydroxylysine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biological Role of N,N-Dimethylarginine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-Dimethylarginine, more commonly known as Asymmetric Dimethylarginine (ADMA), is a naturally occurring amino acid derivative that plays a critical role in cardiovascular and renal physiology and pathophysiology.[1][2] It is an endogenous competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a key signaling molecule in the vasculature.[3][4][5] Elevated levels of ADMA are associated with endothelial dysfunction, a hallmark of many cardiovascular diseases, and are considered an independent risk factor for atherosclerosis, hypertension, chronic heart failure, and chronic kidney disease. This guide provides an in-depth overview of the synthesis, metabolism, and multifaceted biological roles of ADMA in vivo, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction to this compound (ADMA)

ADMA is a metabolic byproduct of the post-translational modification of proteins. Specifically, it is generated from the proteolysis of proteins containing methylated arginine residues. Its significance lies in its ability to competitively inhibit all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By reducing the synthesis of NO, ADMA impairs endothelium-dependent vasodilation and contributes to a pro-atherogenic state characterized by increased platelet aggregation, monocyte adhesion, and smooth muscle cell proliferation.

Synthesis and Metabolism of ADMA

The concentration of ADMA in the body is tightly regulated by a balance between its synthesis and degradation.

Synthesis of ADMA

ADMA is synthesized through a two-step process:

-

Protein Arginine Methylation: Arginine residues within proteins are methylated by a family of enzymes called Protein Arginine N-Methyltransferases (PRMTs). Type I PRMTs (including PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, and PRMT8) are responsible for the formation of this compound (ADMA). This reaction uses S-adenosylmethionine (SAM) as the methyl donor.

-

Proteolysis: The methylated proteins are subsequently broken down (proteolysis), releasing free ADMA into the cytoplasm and circulation.

Metabolism and Elimination of ADMA

The primary route for ADMA elimination is enzymatic degradation, with a smaller portion being excreted by the kidneys.

-

Enzymatic Degradation: The majority of ADMA is metabolized by the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) into L-citrulline and dimethylamine. There are two isoforms of DDAH: DDAH-1, which is predominantly found in the liver and kidneys, and DDAH-2, which is the primary isoform in the vasculature. The activity of DDAH is a critical determinant of circulating ADMA levels.

-

Renal Excretion: A smaller fraction of ADMA is eliminated from the body via urinary excretion.

Signaling Pathways and Biological Effects

The primary biological effect of ADMA is the inhibition of nitric oxide synthesis, which has widespread downstream consequences.

The ADMA-NO Signaling Pathway

Elevated ADMA levels lead to a reduction in NO bioavailability. Nitric oxide is a potent vasodilator and also has anti-platelet, anti-inflammatory, and anti-proliferative properties. Therefore, inhibition of NO synthesis by ADMA results in:

-

Endothelial Dysfunction: Impaired ability of the endothelium to mediate vasodilation, a key early event in the development of atherosclerosis.

-

Increased Vascular Tone: Leading to elevated blood pressure.

-

Pro-thrombotic State: Due to increased platelet aggregation.

-

Enhanced Inflammation: Through increased expression of adhesion molecules and inflammatory cytokines.

ADMA and Oxidative Stress

ADMA can also contribute to oxidative stress. When NOS is inhibited or "uncoupled" due to insufficient substrate (L-arginine) or cofactors, it can produce superoxide radicals instead of NO. By competing with L-arginine, ADMA can promote NOS uncoupling, leading to increased production of reactive oxygen species (ROS) and further exacerbating endothelial dysfunction.

Quantitative Data: ADMA Levels in Health and Disease

The plasma concentration of ADMA is a key indicator of its potential pathophysiological impact. The following table summarizes typical ADMA levels in various conditions.

| Condition | Mean Plasma ADMA Concentration (µmol/L) | Reference Population | Notes |

| Healthy Adults | 0.4 - 0.6 | Healthy individuals | Levels may increase with age. |

| Hypercholesterolemia | Increased (up to 2-fold) | Patients with high cholesterol | Associated with impaired endothelial function. |

| Hypertension | Increased (up to 2-fold) | Patients with high blood pressure | Contributes to increased vascular resistance. |

| Chronic Kidney Disease (CKD) | Significantly Increased (4 to 10-fold) | Patients with CKD | Due to both increased production and decreased renal clearance. |

| End-Stage Renal Disease (ESRD) | 0.9 - 4.0 | Patients on hemodialysis | A strong predictor of cardiovascular mortality in this population. |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.43 ± 0.21 | Patients with biopsy-proven NAFLD | Significantly higher than in healthy controls (0.34 ± 0.10 µmol/L). |

| Healthy Mice (BALB/c) | ~1.05 | Male BALB/c mice | Plasma concentration. |

| Healthy Rats | ~1.09 | Rats | Plasma concentration. |

Experimental Protocols

Accurate measurement of ADMA and the activity of its regulatory enzymes is crucial for research and clinical investigation.

Measurement of ADMA in Biological Samples

Several methods are available for the quantification of ADMA in plasma, serum, urine, and tissue homogenates.

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This is considered the gold standard for ADMA quantification due to its high sensitivity and specificity.

-

Principle: This method separates ADMA from other amino acids and its isomer, symmetric dimethylarginine (SDMA), using liquid chromatography, followed by detection and quantification using mass spectrometry.

-

Sample Preparation:

-

Collect blood samples in EDTA or heparin-containing tubes and centrifuge to obtain plasma.

-

For tissue samples, homogenize in an appropriate buffer.

-

Precipitate proteins using a solvent like methanol or acetonitrile.

-

Centrifuge to remove the protein pellet and collect the supernatant.

-

-

Chromatographic Separation:

-

Use a suitable column, such as a silica-based column.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol, acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform multiple reaction monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for ADMA and an internal standard.

-

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and more accessible method for ADMA measurement.

-

Principle: This is a competitive immunoassay where ADMA in the sample competes with a labeled ADMA for binding to a limited number of anti-ADMA antibody binding sites. The amount of bound labeled ADMA is inversely proportional to the concentration of ADMA in the sample.

-

Procedure (General Outline):

-

Pipette standards and samples into microplate wells coated with an anti-ADMA antibody.

-

Add an ADMA-peroxidase conjugate and incubate.

-

Wash the wells to remove unbound components.

-

Add a substrate solution that reacts with the bound peroxidase to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the ADMA concentration based on a standard curve.

-

DDAH Activity Assay

-

Principle: This assay measures the rate of conversion of ADMA to L-citrulline by DDAH in a cell or tissue lysate. The amount of L-citrulline produced is quantified.

-

Procedure:

-

Prepare a cell or tissue lysate.

-

Incubate the lysate with a known concentration of ADMA at 37°C for a specified time.

-

Stop the reaction.

-

Measure the concentration of L-citrulline produced using a colorimetric method or by HPLC.

-

PRMT Activity Assay

-

Principle: This assay measures the transfer of a methyl group from a radiolabeled or non-radiolabeled methyl donor (S-adenosylmethionine) to a substrate by PRMTs in a cell lysate or with a purified enzyme.

-

Procedure (Radiolabeled):

-

Incubate the enzyme source (cell lysate or purified PRMT) with a substrate (e.g., histone proteins) and S-adenosyl-L-[methyl-³H]methionine.

-

Stop the reaction and separate the methylated substrate from the unreacted radiolabeled SAM, often using SDS-PAGE.

-

Detect the radiolabeled methylated substrate by autoradiography or scintillation counting.

-

-

Procedure (Colorimetric):

-

Use a microplate-based assay where a PRMT substrate is coated on the wells.

-

Add the enzyme source and S-adenosylmethionine.

-

Detect the methylated substrate using a specific antibody that recognizes the methylated arginine residue.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

-

Clinical and Therapeutic Implications

The strong association between elevated ADMA and cardiovascular and renal diseases has positioned it as a valuable biomarker for risk stratification. Furthermore, the ADMA pathway presents a potential therapeutic target. Strategies to lower ADMA levels or counteract its effects include:

-

L-Arginine Supplementation: To overcome the competitive inhibition of NOS by ADMA.

-

Enhancing DDAH Activity: Pharmacological agents that upregulate DDAH expression or activity could lower ADMA levels.

-

Inhibition of PRMTs: Targeting the enzymes responsible for ADMA synthesis.

Conclusion

This compound (ADMA) is a pivotal endogenous regulator of nitric oxide synthesis and a key player in the maintenance of vascular homeostasis. Its role as a competitive inhibitor of NOS links it directly to endothelial dysfunction and the pathogenesis of a wide range of cardiovascular and renal diseases. The quantification of ADMA levels and the assessment of the activity of its metabolizing enzymes provide valuable insights for both basic research and clinical practice. A deeper understanding of the biological roles of ADMA will continue to fuel the development of novel diagnostic and therapeutic strategies for cardiovascular and renal diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Asymmetric dimethylarginine - Wikipedia [en.wikipedia.org]

- 3. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Asymmetric Dimethylarginine (ADMA): a promising biomarker for cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylarginine: An Endogenous Inhibitor of Nitric Oxide Synthase – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylarginine, more commonly known as Asymmetric Dimethylarginine (ADMA), is an endogenous amino acid derivative that plays a critical role in vascular homeostasis. It is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). Elevated levels of ADMA are implicated in the pathogenesis of numerous cardiovascular and metabolic diseases, including hypertension, atherosclerosis, chronic kidney disease, and diabetes mellitus, primarily through the attenuation of NO bioavailability.[1][2][3][4] This technical guide provides an in-depth overview of the core aspects of ADMA, including its biochemical pathways, inhibitory effects on NOS isoforms, and its role in various disease states. Furthermore, this guide presents detailed experimental protocols for the quantification of ADMA, assessment of NOS activity, and evaluation of endothelial function, alongside structured data tables and signaling pathway diagrams to facilitate research and drug development in this field.

Introduction to Asymmetric Dimethylarginine (ADMA)

ADMA is a naturally occurring molecule found in the circulation and various tissues.[1] It is generated from the breakdown of proteins containing methylated arginine residues. The significance of ADMA lies in its ability to competitively inhibit nitric oxide synthase (NOS), thereby reducing the synthesis of nitric oxide (NO). NO is a crucial signaling molecule with pleiotropic effects, including vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular endothelium. Consequently, a reduction in NO bioavailability due to elevated ADMA levels leads to endothelial dysfunction, a key early event in the development of atherosclerosis and other cardiovascular diseases.

Elevated plasma concentrations of ADMA have been identified as an independent risk factor for cardiovascular events and mortality. A meta-analysis of 22 prospective studies involving over 19,000 participants demonstrated a significant association between higher ADMA levels and an increased risk of cardiovascular disease, coronary heart disease, and stroke.

Biochemical Pathways of ADMA

The intracellular concentration of ADMA is tightly regulated by its synthesis and degradation.

Synthesis of ADMA

ADMA is synthesized through the post-translational methylation of arginine residues within proteins by a group of enzymes known as Protein Arginine Methyltransferases (PRMTs). Specifically, Type I PRMTs (primarily PRMT1) are responsible for the asymmetric dimethylation of arginine residues, leading to the formation of ADMA upon proteolysis.

Degradation of ADMA

The primary route of ADMA elimination is through enzymatic degradation by Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH hydrolyzes ADMA to L-citrulline and dimethylamine. Two isoforms of DDAH have been identified, DDAH1 and DDAH2, which exhibit different tissue distributions. DDAH1 is predominantly found in tissues expressing neuronal NOS (nNOS), while DDAH2 is the primary isoform in tissues with endothelial NOS (eNOS). A smaller fraction of ADMA is cleared from the body through renal excretion.

The activity of DDAH is sensitive to oxidative stress, and conditions associated with increased oxidative stress, such as hypercholesterolemia and hyperglycemia, can lead to reduced DDAH activity, resulting in ADMA accumulation.

References

- 1. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric dimethylarginine (ADMA): an endogenous inhibitor of nitric oxide synthase and a novel cardiovascular risk molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endothelial Menace: A Technical Guide to the Physiological Functions of Asymmetric Dimethylarginine (ADMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous regulator of endothelial function and a key player in the pathogenesis of cardiovascular diseases. By competitively inhibiting nitric oxide synthase (eNOS), ADMA curtails the production of nitric oxide (NO), a pivotal signaling molecule in vascular homeostasis. This disruption of the L-arginine/NO pathway initiates a cascade of deleterious events within endothelial cells, including increased oxidative stress, apoptosis, and impaired cell migration and proliferation, collectively contributing to endothelial dysfunction. This technical guide provides an in-depth exploration of the physiological functions of ADMA in endothelial cells, offering detailed experimental protocols to investigate these processes, quantitative data to illustrate its effects, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular biology and drug development.

Introduction: The Significance of ADMA in Endothelial Biology

The endothelium, a monolayer of cells lining the interior surface of blood vessels, is a dynamic organ crucial for maintaining vascular health.[1] It orchestrates a multitude of physiological processes, including the regulation of vascular tone, inflammation, and coagulation.[1][2] A central mediator of these functions is nitric oxide (NO), synthesized from L-arginine by endothelial nitric oxide synthase (eNOS).[3] NO is a potent vasodilator and exhibits anti-platelet, anti-proliferative, and anti-inflammatory properties.[1]

Asymmetric dimethylarginine (ADMA) is an endogenous amino acid derivative that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase. It is produced during the proteolysis of proteins containing methylated arginine residues and is primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). Elevated plasma levels of ADMA are strongly associated with a host of cardiovascular pathologies, including hypertension, atherosclerosis, and diabetes, and are recognized as an independent risk factor for cardiovascular events. In endothelial cells, ADMA's primary mechanism of action is the reduction of NO bioavailability, which precipitates a state of endothelial dysfunction. This guide delves into the multifaceted physiological consequences of elevated ADMA in endothelial cells.

Core Physiological Functions of ADMA in Endothelial Cells

Inhibition of Nitric Oxide Synthesis and Endothelial Dysfunction

The most well-characterized function of ADMA is its competitive inhibition of eNOS. By competing with the substrate L-arginine for the active site of the enzyme, ADMA directly reduces the synthesis of NO. This impairment of NO production leads to endothelial dysfunction, characterized by reduced vasodilation, increased platelet and leukocyte adhesion, and a pro-inflammatory and pro-thrombotic state. The inhibitory potency of ADMA is significant, with studies reporting a Ki of approximately 3.9 µM and an IC50 of around 12 µM for recombinant eNOS.

Induction of Oxidative Stress and eNOS Uncoupling

Beyond simple competitive inhibition, ADMA can induce a state of "eNOS uncoupling." Under normal conditions, eNOS transfers electrons from NADPH to L-arginine to produce NO and L-citrulline. However, in the presence of high ADMA concentrations or a deficiency in the cofactor tetrahydrobiopterin (BH4), the electron flow within the eNOS enzyme becomes dysregulated. Instead of producing NO, the uncoupled eNOS transfers electrons to molecular oxygen, generating superoxide anions (O2•−). This not only further reduces NO bioavailability but also significantly increases oxidative stress within the endothelial cell. ADMA-induced superoxide production has been shown to be mediated, in part, by the activation of NAD(P)H oxidase via the renin-angiotensin system.

Promotion of Endothelial Cell Apoptosis

Elevated levels of ADMA have been demonstrated to induce apoptosis, or programmed cell death, in endothelial cells. This process contributes to the loss of endothelial integrity and the progression of vascular disease. Several signaling pathways have been implicated in ADMA-induced apoptosis:

-

p38 MAPK/Caspase-3 Pathway: ADMA treatment of human umbilical vein endothelial cells (HUVECs) leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK, in turn, triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade. This pathway is linked to the increase in intracellular reactive oxygen species (ROS) resulting from eNOS uncoupling.

-

Endoplasmic Reticulum (ER) Stress Pathway: ADMA can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the PERK-CHOP signaling axis, which ultimately promotes apoptosis.

Impairment of Endothelial Cell Migration, Proliferation, and Angiogenesis

Endothelial cell migration and proliferation are fundamental processes in angiogenesis (the formation of new blood vessels) and vascular repair. ADMA has been shown to negatively impact these functions. By inhibiting NO production, ADMA disrupts signaling pathways that are crucial for cell motility. Specifically, ADMA can modulate the activity of Rho GTPases, a family of small signaling G proteins that are master regulators of the actin cytoskeleton. ADMA promotes the activity of RhoA, leading to the formation of stress fibers and focal adhesions, which inhibits cell movement. Conversely, it can inhibit the activity of Rac1, a GTPase that promotes cell migration. This disruption of endothelial cell dynamics can impair angiogenesis and the ability of the endothelium to repair itself following injury. Furthermore, some studies suggest that ADMA has anti-proliferative effects on certain types of endothelial cells.

Quantitative Data on ADMA's Effects

The following tables summarize quantitative data from various studies on the effects of ADMA on endothelial cell physiology.

Table 1: Effect of ADMA on Nitric Oxide Production in Endothelial Cells

| Cell Type | ADMA Concentration (µM) | L-Arginine Concentration (µM) | Inhibition of NO Production (%) | Reference |

| Bovine Aortic Endothelial Cells (BAECs) | 5 | 0 | 38 | |

| BAECs | 100 | 0 | 74 | |

| BAECs | 5 | 100 | 12 | |

| BAECs | 100 | 100 | 52 |

Table 2: Dose-Dependent Effect of ADMA on Endothelial Cell Apoptosis

| Cell Type | ADMA Concentration (µM) | Duration of Treatment (hours) | Apoptotic Cells (%) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 | 24 | Increased vs. Control | |

| HUVECs | 10 | 24 | Increased vs. Control | |

| HUVECs | 30 | 24 | Increased vs. Control | |

| Endothelial Progenitor Cells (EPCs) | 5 | 24 | Dose-dependent increase | |

| EPCs | 10 | 24 | Dose-dependent increase | |

| EPCs | 50 | 24 | Dose-dependent increase |

Table 3: Effect of ADMA on Caspase-3 Activity in Endothelial Cells

| Cell Type | ADMA Concentration (µM) | Duration of Treatment (hours) | Fold Increase in Caspase-3 Activity | Reference |

| HUVECs | 3-30 | 24 | Dose-dependent increase | |

| Endothelial Progenitor Cells (EPCs) | 5-50 | 24 | Dose-dependent increase in cleaved caspase-3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological functions of ADMA in endothelial cells.

Measurement of ADMA Levels in Endothelial Cells

Principle: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of ADMA. The method involves chromatographic separation of ADMA from other cellular components followed by its detection based on its mass-to-charge ratio.

Protocol:

-

Cell Culture and Lysis:

-

Culture endothelial cells (e.g., HUVECs) to confluence in appropriate media.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Sample Preparation:

-

Perform protein precipitation by adding a solvent like methanol or acetonitrile to the cell lysate.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing ADMA.

-

Solid-phase extraction (SPE) can be used for further purification and concentration of ADMA.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.

-

Use a suitable column (e.g., a C18 reversed-phase column) for chromatographic separation.

-

Employ an appropriate mobile phase gradient to elute ADMA.

-

Set the mass spectrometer to monitor the specific precursor and product ion transitions for ADMA.

-

Quantify ADMA concentration by comparing the peak area to a standard curve generated with known concentrations of ADMA.

-

Assessment of eNOS Activity

Principle: eNOS activity can be determined by measuring the conversion of radiolabeled L-arginine to L-citrulline. Alternatively, colorimetric assays that measure the production of NO can be used.

Protocol (L-arginine to L-citrulline conversion):

-

Cell Lysate Preparation:

-

Prepare cell lysates from endothelial cells as described in section 4.1.1.

-

-

Reaction Setup:

-

In a reaction tube, combine the cell lysate with a reaction buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, calmodulin, and Ca2+.

-

Add radiolabeled L-[3H]arginine to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Separation and Quantification:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate the radiolabeled L-[3H]citrulline from the unreacted L-[3H]arginine using cation exchange chromatography.

-

Quantify the amount of L-[3H]citrulline produced using a scintillation counter.

-

Calculate eNOS activity based on the rate of L-citrulline formation.

-

Detection of Endothelial Cell Apoptosis (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

-

Cell Seeding and Treatment:

-

Seed endothelial cells on coverslips or in chamber slides.

-

Treat the cells with various concentrations of ADMA for the desired duration. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

-

TUNEL Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs) according to the manufacturer's instructions, typically for 1 hour at 37°C in a humidified chamber.

-

-

Counterstaining and Imaging:

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei, while all nuclei will be stained blue with DAPI.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

-

Measurement of Endothelial Cell Migration (Scratch Assay)

Principle: The scratch assay, or wound healing assay, is a straightforward method to assess collective cell migration in vitro. A scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the scratch is monitored.

Protocol:

-

Cell Seeding:

-

Seed endothelial cells in a multi-well plate and allow them to grow to a confluent monolayer.

-

-

Creating the Scratch:

-

Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch down the center of each well.

-

-

Treatment and Imaging:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of ADMA or control vehicle.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope equipped with a camera.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the rate of cell migration by determining the change in scratch width over time.

-

Alternatively, measure the area of the scratch and calculate the percentage of wound closure at each time point.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the physiological functions of ADMA in endothelial cells.

Caption: ADMA synthesis, metabolism, and its inhibitory effect on eNOS.

Caption: ADMA-induced eNOS uncoupling and oxidative stress.

Caption: Signaling pathways of ADMA-induced endothelial cell apoptosis.

Caption: ADMA's impact on endothelial cell migration via Rho GTPases.

Conclusion

Asymmetric dimethylarginine is a potent endogenous modulator of endothelial cell physiology with profound implications for vascular health. Its ability to inhibit eNOS, induce oxidative stress, promote apoptosis, and impair cell migration and proliferation establishes it as a central figure in the pathogenesis of endothelial dysfunction and cardiovascular disease. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate roles of ADMA and to explore novel therapeutic strategies aimed at mitigating its detrimental effects. A deeper understanding of the molecular mechanisms governing ADMA's actions will be pivotal in the development of targeted interventions to preserve and restore endothelial function.

References

The Role of Asymmetric Dimethylarginine (ADMA) in the Pathogenesis of Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous molecule implicated in the pathogenesis of a wide spectrum of cardiovascular diseases. By competitively inhibiting nitric oxide synthase (NOS), ADMA disrupts the production of nitric oxide (NO), a pivotal signaling molecule essential for maintaining vascular homeostasis. Elevated plasma concentrations of ADMA are strongly associated with endothelial dysfunction, a foundational step in the development of atherosclerosis, hypertension, hypercholesterolemia, chronic heart failure, and diabetic cardiovascular complications. This technical guide provides a comprehensive overview of the role of ADMA in cardiovascular disease, detailing its biochemical pathways, pathophysiological mechanisms, and the experimental methodologies used to investigate its function. Quantitative data from clinical studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and drug development efforts targeting the ADMA-NO pathway.

Introduction: The Significance of ADMA in Cardiovascular Health

The endothelium, a single layer of cells lining the interior surface of blood vessels, plays a crucial role in regulating vascular tone, inflammation, and thrombosis. A key mediator of these functions is nitric oxide (NO), which is synthesized from the amino acid L-arginine by the enzyme nitric oxide synthase (NOS).[1][2] Asymmetric dimethylarginine (ADMA) is an endogenously produced amino acid derivative that acts as a competitive inhibitor of all three isoforms of NOS (eNOS, nNOS, and iNOS).[3][4] By competing with L-arginine for the active site of NOS, ADMA reduces the bioavailability of NO, leading to endothelial dysfunction.[3]

Elevated levels of ADMA have been identified as an independent risk factor for major adverse cardiovascular events and all-cause mortality. This guide will delve into the molecular mechanisms by which ADMA contributes to cardiovascular pathology, present quantitative data on ADMA levels in various disease states, and provide detailed protocols for the key experimental techniques used in ADMA research.

The ADMA Biosynthesis and Metabolism Pathway

The concentration of ADMA in the circulation is tightly regulated by its synthesis and degradation.

2.1. Biosynthesis of ADMA:

ADMA is formed from the post-translational methylation of arginine residues within proteins by a family of enzymes called Protein Arginine Methyltransferases (PRMTs). Specifically, Type I PRMTs are responsible for the formation of ADMA. Following proteolysis of these methylated proteins, free ADMA is released into the cytoplasm and subsequently into the circulation.

2.2. Metabolism of ADMA:

The primary route for ADMA elimination is enzymatic degradation by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). There are two isoforms of DDAH: DDAH1 and DDAH2. DDAH metabolizes ADMA to L-citrulline and dimethylamine. Impaired DDAH activity, often due to oxidative stress, is a major contributor to the accumulation of ADMA in various pathological conditions. A minor portion of ADMA is cleared through renal excretion.

Pathophysiological Role of ADMA in Cardiovascular Disease

The primary mechanism by which ADMA contributes to cardiovascular disease is through the inhibition of NOS, leading to a cascade of detrimental effects.

3.1. ADMA and Endothelial Dysfunction:

By reducing NO production, ADMA impairs endothelium-dependent vasodilation, a hallmark of endothelial dysfunction. This leads to increased vascular tone and can contribute to the development of hypertension. Furthermore, NO deficiency promotes the adhesion of leukocytes to the endothelium and increases the expression of adhesion molecules, initiating an inflammatory response within the vessel wall.

3.2. ADMA and Atherosclerosis:

Endothelial dysfunction is the initial step in atherogenesis. The pro-inflammatory and pro-thrombotic state induced by ADMA-mediated NO inhibition facilitates the infiltration of lipids and inflammatory cells into the arterial wall, leading to the formation of atherosclerotic plaques. Studies have shown a positive correlation between plasma ADMA levels and the thickness of the carotid intima-media, a surrogate marker for atherosclerosis.

3.3. ADMA in Specific Cardiovascular Conditions:

Elevated ADMA levels have been consistently observed in various cardiovascular diseases and are associated with poorer clinical outcomes.

-

Hypertension: Increased ADMA concentrations are found in patients with essential hypertension and are correlated with impaired endothelium-dependent vasodilation.

-

Hypercholesterolemia: Patients with high cholesterol levels exhibit elevated plasma ADMA, which contributes to the endothelial dysfunction associated with this condition.

-

Chronic Heart Failure (CHF): In patients with CHF, higher ADMA levels are linked to more severe symptoms and a worse prognosis.

-

Peripheral Artery Disease (PAD): ADMA levels are elevated in patients with PAD and are associated with the severity of the disease and an increased risk of major adverse cardiovascular events.

-

Diabetes Mellitus: In individuals with type 2 diabetes, elevated ADMA is a predictor of future cardiovascular events.

Quantitative Data on ADMA Levels in Cardiovascular Disease

The following tables summarize the plasma concentrations of ADMA in healthy individuals and in patients with various cardiovascular diseases, as reported in the scientific literature.

Table 1: Plasma ADMA Concentrations in Healthy vs. Cardiovascular Disease Patients

| Condition | Patient Group (n) | ADMA Concentration (µmol/L) (Mean ± SD or Median [IQR]) | Control Group (n) | ADMA Concentration (µmol/L) (Mean ± SD or Median [IQR]) | Reference |

| Hypertension | 1534 | 0.705 (Median) | 1160 | 0.476 (Median) | |

| Hypercholesterolemia | 49 | 2.17 ± 0.15 | 31 | 1.03 ± 0.09 | |

| Coronary Artery Disease | 51 (Significant CAD) | 0.66 ± 0.17 | 46 (Mild/No CAD) | 0.44 ± 0.09 | |

| Chronic Heart Failure | 83 (ADHF) | Median ADMA: 114 ng/mL | - | - | |

| Peripheral Artery Disease | 133 | 0.78 [0.68-0.84] | - | - | |

| Type 2 Diabetes with CVD | 20 | Significantly higher than controls | 20 (Healthy) | - | |

| Framingham Offspring Study | 2544 | 0.54 ± 0.13 | - | - |

Note: Concentrations can vary depending on the analytical method used.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in ADMA research.

5.1. Quantification of ADMA in Biological Samples

Accurate measurement of ADMA is crucial for both clinical and basic research. The two most common methods are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

5.1.1. HPLC-MS/MS Method for ADMA Quantification

This is considered the gold standard for its high specificity and sensitivity.

-

Sample Preparation:

-

To 50 µL of plasma, add internal standards (e.g., D7-ADMA).

-

Precipitate proteins by adding 100 µL of methanol.

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 60°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

-

Chromatographic Separation:

-

Inject 40 µL of the reconstituted sample into the HPLC system.

-

Use a C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass-to-charge (m/z) transitions for ADMA and its internal standard in multiple reaction monitoring (MRM) mode.

-

5.2. In Vitro Endothelial Cell Experiments

Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study the effects of ADMA on endothelial function in a controlled environment.

5.2.1. HUVEC Culture and ADMA Treatment:

-

Culture HUVECs in endothelial growth medium (EGM-2) supplemented with growth factors.

-

Seed cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA analysis).

-

Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of ADMA (e.g., 1-10 µM) or vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

5.2.2. Measurement of Nitric Oxide (NO) Production:

The Griess assay is a common colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.

-

Collect the cell culture medium after ADMA treatment.

-

Mix 50 µL of the medium with 50 µL of Griess reagent A (sulfanilamide solution) in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

5.2.3. Measurement of Reactive Oxygen Species (ROS):

Fluorescent probes are used to detect intracellular ROS production.

-

After ADMA treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 5 µM dihydroethidium for superoxide) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

5.3. Dimethylarginine Dimethylaminohydrolase (DDAH) Activity Assay

This colorimetric assay measures the conversion of ADMA to L-citrulline by DDAH.

-

Prepare cell or tissue lysates.

-

Incubate the lysate with a reaction mixture containing ADMA (substrate) in a phosphate buffer at 37°C.

-

Stop the reaction by adding an acid solution.

-

Add a color reagent (e.g., diacetyl monoxime and thiosemicarbazide) and heat at 95°C for 10 minutes.

-

Cool the samples and measure the absorbance at 540 nm.

-

Quantify L-citrulline production using a standard curve.

Conclusion and Future Directions

The evidence overwhelmingly supports a significant role for ADMA in the pathogenesis of cardiovascular disease. Its ability to inhibit NOS and disrupt endothelial function places it at the center of a complex network of pathological processes. The quantification of ADMA levels holds promise as a valuable biomarker for cardiovascular risk stratification.

Future research should focus on several key areas:

-

Therapeutic Targeting of the ADMA Pathway: Developing pharmacological agents that can either enhance DDAH activity or directly antagonize the inhibitory effects of ADMA on NOS represents a promising therapeutic strategy.

-

Large-Scale Clinical Trials: Further prospective, large-scale clinical trials are needed to firmly establish the clinical utility of ADMA as a routine biomarker and to evaluate the efficacy of ADMA-lowering therapies in improving cardiovascular outcomes.

-

Understanding the Regulation of DDAH: A deeper understanding of the molecular mechanisms that regulate DDAH expression and activity will be crucial for developing targeted therapies.

References

- 1. Risk of Cardiovascular Diseases in Diabetes Mellitus and Serum Concentration of Asymmetrical Dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric dimethylarginine Correlates with Measures of Disease Severity, Major Adverse Cardiovascular Events and All-Cause Mortality in Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanisms of ADMA-Induced Endothelial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous molecule implicated in the pathogenesis of endothelial dysfunction, a key initiating event in atherosclerosis and other cardiovascular diseases.[1][2][3] Elevated plasma levels of ADMA are strongly associated with an increased risk for hypertension, coronary artery disease, and mortality.[4][5] This technical guide provides an in-depth exploration of the core mechanisms by which ADMA impairs endothelial function, complete with detailed experimental protocols and quantitative data to support further research and drug development in this area.

Inhibition of Endothelial Nitric Oxide Synthase (eNOS)

The primary mechanism by which ADMA induces endothelial dysfunction is through the competitive inhibition of endothelial nitric oxide synthase (eNOS). eNOS is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation.

ADMA, being structurally similar to L-arginine, the substrate for eNOS, competes for the same active site on the enzyme. This competition reduces the synthesis of NO, leading to a state of NO insufficiency and subsequent impairment of endothelium-dependent vasodilation.

Signaling Pathway: ADMA-Mediated eNOS Inhibition

Caption: ADMA Biosynthesis and Competitive Inhibition of eNOS.

eNOS Uncoupling and Oxidative Stress

Beyond competitive inhibition, elevated ADMA levels can lead to a more detrimental phenomenon known as eNOS uncoupling. In a state of L-arginine deficiency or in the presence of high concentrations of inhibitors like ADMA, eNOS switches from producing NO to generating superoxide anions (O₂⁻), a highly reactive oxygen species (ROS).

This "uncoupled" eNOS becomes a significant source of oxidative stress within the endothelium. The generated superoxide can then react with any remaining NO to form peroxynitrite (ONOO⁻), a potent and damaging oxidant that can lead to cellular injury and further exacerbate endothelial dysfunction.

Signaling Pathway: ADMA-Induced eNOS Uncoupling

Caption: Mechanism of ADMA-induced eNOS uncoupling and oxidative stress.

Pro-inflammatory Effects

ADMA can also promote a pro-inflammatory state in the endothelium. This is mediated, in part, by the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. ADMA-induced NF-κB activation can lead to the upregulation of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), on the endothelial cell surface. This increased expression of adhesion molecules facilitates the recruitment and attachment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.

Logical Relationship: ADMA and Endothelial Inflammation

Caption: ADMA's role in promoting endothelial inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADMA and its impact on endothelial function.

Table 1: Plasma ADMA Concentrations in Health and Disease

| Condition | Mean ADMA Concentration (µmol/L) | Reference |

| Healthy Controls | 0.36 - 0.67 | |

| Coronary Artery Disease | 0.61 (WMD: 0.248 vs. controls) | |

| Myocardial Infarction | WMD: 0.397 vs. controls | |

| Stable Angina Pectoris | WMD: 0.197 vs. controls | |

| Unstable Angina Pectoris | WMD: 0.857 vs. controls | |

| All-Cause Mortality (High vs. Low ADMA) | Relative Risk: 1.27 |

WMD: Weighted Mean Difference

Table 2: Kinetic Parameters of DDAH

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| Recombinant Human DDAH1 | ADMA | 180 | ~0.7 |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate ADMA-induced endothelial dysfunction.

Experimental Workflow: Investigating ADMA's Effects

Caption: General workflow for studying ADMA's effects on endothelial cells.

Protocol 1: Measurement of eNOS Activity (L-Arginine to L-Citrulline Conversion)

This assay quantifies eNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

[³H]L-arginine or [¹⁴C]L-arginine

-

Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Culture endothelial cells to near confluence in appropriate multi-well plates.

-

Treat cells with desired concentrations of ADMA or vehicle control for the specified duration.

-

Wash cells with pre-warmed PBS.

-

Lyse the cells on ice with cell lysis buffer.

-

Incubate cell lysates with a reaction mixture containing [³H]L-arginine, NADPH, CaCl₂, and calmodulin at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will pass through.

-

Collect the eluate containing [³H]L-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cultured endothelial cells

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed endothelial cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with ADMA or vehicle control. Include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine).

-

After treatment, remove the medium and wash the cells gently with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~525-535 nm.

-

For microscopy, visualize cells using a standard FITC filter set.

-

Normalize the fluorescence intensity of the treated groups to the untreated control.

Protocol 3: Detection of Superoxide using Dihydroethidium (DHE)

DHE is a fluorescent probe that is relatively specific for the detection of superoxide.

Materials:

-

Cultured endothelial cells

-

DHE stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture endothelial cells on coverslips or in appropriate plates.

-

Treat cells with ADMA or vehicle control.

-

Prepare a DHE working solution (e.g., 10 µM) in cell culture medium or HBSS. Protect from light.

-

Incubate the cells with the DHE working solution for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

For microscopy, mount the coverslips and visualize using a rhodamine filter set (excitation ~518 nm, emission ~605 nm).

-

For flow cytometry, detach the cells, resuspend in PBS, and analyze the fluorescence intensity.

-

Quantify the fluorescence intensity and normalize to the control group.

Protocol 4: Quantification of ADMA in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of ADMA.

Principle: This method involves the separation of ADMA from other plasma components by liquid chromatography followed by its detection and quantification based on its mass-to-charge ratio using a tandem mass spectrometer. Stable isotope-labeled ADMA is typically used as an internal standard for precise quantification.

General Procedure:

-

Sample Preparation: Precipitate proteins from plasma samples (e.g., with methanol or acetonitrile). An internal standard (e.g., d7-ADMA) is added before precipitation.

-

Chromatographic Separation: Inject the supernatant onto an LC column (e.g., a HILIC or reversed-phase C18 column) to separate ADMA from its isomer, symmetric dimethylarginine (SDMA), and other interfering substances.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. ADMA is ionized (typically by electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored for both ADMA and the internal standard for quantification.

-

Quantification: The concentration of ADMA in the sample is determined by comparing the peak area ratio of ADMA to the internal standard against a calibration curve prepared with known concentrations of ADMA.

Protocol 5: DDAH Activity Assay

This colorimetric assay measures the activity of dimethylarginine dimethylaminohydrolase (DDAH) by quantifying the production of L-citrulline from ADMA.

Materials:

-

Recombinant DDAH enzyme or cell/tissue lysates

-

ADMA substrate

-

Reaction buffer (e.g., Tris-HCl)

-

Colorimetric reagent for citrulline detection (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)

Procedure:

-

Incubate the DDAH-containing sample with a known concentration of ADMA in the reaction buffer at 37°C for a specific time.

-

Stop the reaction (e.g., by adding acid).

-

Add the colorimetric reagent to the reaction mixture.

-

Heat the mixture (e.g., at 60-90°C) to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 485-530 nm) using a microplate reader.

-

Calculate the DDAH activity based on a standard curve of known L-citrulline concentrations.

Protocol 6: Assessment of NF-κB Activation

NF-κB activation is commonly assessed by measuring the nuclear translocation of its p65 subunit.

Methods:

-

Immunofluorescence Microscopy:

-

Culture endothelial cells on coverslips and treat with ADMA.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear staining indicates NF-κB activation.

-

-

Western Blotting of Nuclear and Cytoplasmic Fractions:

-

Treat endothelial cells with ADMA.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Perform Western blotting on both fractions using an antibody against p65. An increase in p65 in the nuclear fraction indicates activation.

-

-

NF-κB DNA-Binding Activity Assay (ELISA-based):

-

Nuclear extracts are prepared from ADMA-treated endothelial cells.

-

These extracts are incubated in microplate wells coated with an oligonucleotide containing the NF-κB consensus binding site.

-

A primary antibody against an activated form of NF-κB (e.g., p65) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A colorimetric substrate is added, and the absorbance is measured to quantify NF-κB DNA-binding activity.

-

This in-depth guide provides a solid foundation for understanding and investigating the multifaceted role of ADMA in endothelial dysfunction. The provided protocols and data serve as a valuable resource for researchers and drug development professionals aiming to further elucidate these mechanisms and identify novel therapeutic targets to combat cardiovascular disease.

References

- 1. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of nitric oxide synthase uncoupling in endotoxin-induced acute lung injury: Role of asymmetric dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levels of asymmetric dimethylarginine (ADMA), an endogenous nitric oxide synthase inhibitor, and risk of coronary artery disease: A meta-analysis based on 4713 participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Asymmetric Dimethylarginine (ADMA) as a Biomarker for Cardiometabolic Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous molecule implicated in the pathogenesis of a wide spectrum of cardiometabolic diseases. As a competitive inhibitor of nitric oxide synthase (NOS), elevated levels of ADMA lead to endothelial dysfunction, a foundational element in the development of hypertension, atherosclerosis, and diabetes mellitus. This technical guide provides an in-depth overview of ADMA's biology, its role as a biomarker, detailed methodologies for its quantification, and its potential as a therapeutic target in drug development.

Introduction: ADMA and Endothelial Dysfunction

Endothelial dysfunction is a primary event in the development of cardiovascular disease, characterized by reduced bioavailability of nitric oxide (NO), a key signaling molecule in vascular homeostasis.[1] Asymmetric dimethylarginine (ADMA) is a naturally occurring amino acid derivative that competitively inhibits all three isoforms of nitric oxide synthase (NOS), thereby reducing NO production.[2] Elevated plasma concentrations of ADMA are found in numerous conditions associated with endothelial dysfunction, including hypercholesterolemia, hypertension, chronic renal failure, and diabetes mellitus.[1][3] A growing body of evidence from prospective clinical trials suggests that an elevated ADMA level is an independent risk factor for major adverse cardiovascular events and all-cause mortality.[4]

Molecular Mechanisms: The PRMT-DDAH-ADMA Pathway

The cellular concentration of ADMA is tightly regulated by its synthesis and degradation.

-

Synthesis: ADMA is formed from the methylation of arginine residues within proteins by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs), primarily PRMT1. Following proteolysis of these methylated proteins, free ADMA is released into the cytoplasm.

-

Degradation: The primary route for ADMA elimination is metabolic degradation by the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH hydrolyzes ADMA to L-citrulline and dimethylamine. There are two main isoforms, DDAH1 and DDAH2, with DDAH2 being predominant in endothelial cells.

-

Dysregulation: In cardiometabolic diseases, this pathway is often dysregulated. Increased expression or activity of PRMT1 and/or decreased expression or activity of DDAH leads to the accumulation of ADMA. Oxidative stress is a key factor that can inhibit DDAH activity, creating a vicious cycle of reduced NO bioavailability and increased reactive oxygen species (ROS) production.

ADMA and eNOS Uncoupling

Beyond competitive inhibition, high levels of ADMA can cause "eNOS uncoupling." In this pathological state, eNOS produces superoxide anions (O₂⁻) instead of NO. This occurs when the availability of the eNOS substrate L-arginine or the critical cofactor tetrahydrobiopterin (BH4) is limited. ADMA accumulation contributes to this by depleting the L-arginine pool relative to the inhibitor. The resulting superoxide reacts with any available NO to form peroxynitrite, a potent oxidant that further depletes BH4 and exacerbates oxidative stress, thus perpetuating endothelial dysfunction.

Quantitative Data Summary: ADMA in Cardiometabolic Disease

Elevated ADMA is consistently observed across various cardiometabolic conditions. The following tables summarize findings from systematic reviews and meta-analyses.

Table 1: ADMA Plasma Concentrations in Cardiometabolic Conditions

| Condition | Patient Group | Control Group | Weighted Mean Difference (μmol/L) | 95% Confidence Interval | Citation(s) |

| Hypertension | 1534 patients | 1160 controls | 1.27 (SMD*) | 0.99 to 1.54 | |

| Coronary Artery Disease | 2939 patients | 1774 controls | 0.248 | 0.156 to 0.340 | |

| Type 2 Diabetes | 86 patients | 65 controls | -0.05** | (P < 0.03) |

*Standardized Mean Difference (SMD). A positive value indicates higher levels in the patient group. **Note: Some studies show lower or unchanged ADMA in early T2DM, potentially due to hyperfiltration affecting renal clearance. However, ADMA levels are generally elevated in diabetic patients with microvascular complications.

Table 2: Prognostic Value of ADMA for Cardiovascular Events

| Study Population | Outcome | Risk Ratio (Top vs. Bottom Third of ADMA) | 95% Confidence Interval | Citation(s) |

| 19,842 participants (22 prospective studies) | All Cardiovascular Disease (CVD) | 1.42 | 1.29 to 1.56 | |

| Coronary Heart Disease (CHD) | 1.39 | 1.19 to 1.62 | ||

| Stroke | 1.60 | 1.33 to 1.91 | ||

| Individuals without diabetes | All-cause Mortality (per SD increment) | 1.30 (HR*) | 1.13 to 1.50 |

*Hazard Ratio (HR) per standard deviation increment.